2-Methyl-3,4,5-tribromopyridine
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Overview
Description
2-Methyl-3,4,5-tribromopyridine: is an organic compound with the molecular formula C6H4Br3N and a molecular weight of 329.82 g/mol It is a derivative of pyridine, where three bromine atoms are substituted at the 3, 4, and 5 positions, and a methyl group is attached at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Methyl-3,4,5-tribromopyridine typically involves the bromination of 2-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in a solvent such as acetic acid or chloroform, and the temperature is carefully controlled to avoid over-bromination.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions:
2-Methyl-3,4,5-tribromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2-methylpyridine derivatives.
Oxidation Reactions: Oxidation of this compound can lead to the formation of pyridine N-oxides.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while reduction reactions can produce partially or fully de-brominated pyridine derivatives .
Scientific Research Applications
Chemistry:
In chemistry, 2-Methyl-3,4,5-tribromopyridine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various substituted pyridines and other heterocyclic compounds .
Biology and Medicine:
Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties .
Industry:
In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in the production of various industrial products .
Mechanism of Action
The mechanism of action of 2-Methyl-3,4,5-tribromopyridine and its derivatives involves interactions with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2,3,5-Tribromopyridine: Similar to 2-Methyl-3,4,5-tribromopyridine but lacks the methyl group at the 2 position.
3,4,5-Tribromopyridine: Another similar compound without the methyl group, which affects its chemical reactivity and applications.
Uniqueness:
This compound is unique due to the presence of both the methyl group and the three bromine atoms, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and industrial applications .
Properties
Molecular Formula |
C6H4Br3N |
---|---|
Molecular Weight |
329.81 g/mol |
IUPAC Name |
3,4,5-tribromo-2-methylpyridine |
InChI |
InChI=1S/C6H4Br3N/c1-3-5(8)6(9)4(7)2-10-3/h2H,1H3 |
InChI Key |
IRQZILOPAMWVFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1Br)Br)Br |
Origin of Product |
United States |
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